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Abstract

Carbodenafil is a potent sildenafil analogue, and its primary metabolite, desmethyl
carbodenafil, has been identified as an unapproved pharmaceutical ingredient in various
consumer products. Both compounds are inhibitors of phosphodiesterase type 5 (PDES5), an
enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling
pathway. This technical guide provides a comprehensive overview of carbodenafil and
desmethyl carbodenafil, including their chemical properties, pharmacological effects, and
analytical methodologies for their detection and quantification. Detailed experimental protocols
for relevant assays and visualizations of key pathways and workflows are presented to support
further research and development in this area.

Introduction

Carbodenafil is a synthetic compound structurally related to sildenafil, the active ingredient in
Viagra®. Like sildenafil, carbodenafil functions as a phosphodiesterase type 5 (PDE5)
inhibitor.[1] Its primary metabolite, desmethyl carbodenafil, is formed through N-demethylation
and also exhibits PDES5 inhibitory activity.[1] These compounds have been illicitly included in
dietary supplements and other products marketed for male enhancement, raising significant
public health and safety concerns.[2] A fatal case of desmethyl carbodenafil toxicity has been
documented, underscoring the need for a thorough understanding of these substances.[3]
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This guide aims to provide researchers, scientists, and drug development professionals with a
detailed technical resource on carbodenafil and desmethyl carbodenafil. It covers their
mechanism of action, pharmacological properties, and the analytical methods used for their
characterization.

Chemical and Physical Properties

Carbodenafil and desmethyl carbodenafil are derivatives of sildenafil. The key structural
difference is the modification of the piperazine ring. In desmethyl carbodenafil, the N-methyl
group on the piperazine ring of sildenafil is absent.[4]

Table 1: Chemical and Physical Properties

Property Carbodenafil Desmethyl Carbodenafil

5-{2-Ethoxy-5-[(4-

] ] 5-(2-ethoxy-5-(piperazine-1-
ethylpiperazin-1-

carbonyl)phenyl)-1,6-dihydro-
IUPAC Name yl)sulfonyl]phenyl}-1-methyl-3-

propyl-1,6-dihydro-7H-
pyrazolo[4,3-d]pyrimidin-7-one

1-methyl-3-propyl-7H-
pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula C24H32N604S C22H26N603

Molecular Weight 500.62 g/mol 438.5 g/mol [4]

CAS Number 944241-52-5[1] 147676-79-7[4]
Pharmacology

Mechanism of Action

The primary mechanism of action for carbodenafil and desmethyl carbodenafil is the
inhibition of phosphodiesterase type 5 (PDES).[1] PDES is an enzyme that specifically
hydrolyzes cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDES5, these compounds
prevent the degradation of cGMP, leading to its accumulation.[6] Elevated cGMP levels in
smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary
vasculature, activate protein kinase G (PKG).[5] This activation leads to a cascade of events
resulting in smooth muscle relaxation and vasodilation.[6]
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Figure 1: Simplified PDES5 Signaling Pathway
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Potency and Selectivity

While specific IC50 values for carbodenafil and desmethyl carbodenafil against a full panel of
PDE isoenzymes are not publicly available, their potency is reported to be comparable to that
of sildenafil.[4] Sildenafil exhibits high potency for PDE5 with an IC50 value of approximately
5.22 nM.[1] The selectivity of sildenafil for PDES is significantly higher than for other PDE
isoenzymes, which is a crucial factor in its safety profile.[1] It is approximately 10-fold more
selective for PDES5 than for PDEG6, which is involved in retinal phototransduction, and over
4,000-fold more selective for PDES over PDE3, which is involved in cardiac contractility.[1]

Table 2: In Vitro Potency of Sildenafil Against PDE Isoenzymes

PDE Isoenzyme Sildenafil IC50 (nM) Biological Relevance

Ca2+/calmodulin-stimulated,

PDE1 > 1,000 ] )

various tissues

cGMP-stimulated, various
PDE2 > 1,000 )

tissues

cGMP-inhibited, cardiovascular
PDE3 > 4,000 )

tissue, platelets

cAMP-specific, inflammatory
PDE4 > 1,000 )

cells, airway smooth muscle

cGMP-specific, corpus
PDES 5.22 cavernosum, pulmonary

vasculature

cGMP-specific, retinal
PDEG6 ~50

photoreceptors

Dual-substrate, skeletal
PDE11 ~100

muscle, prostate, testis

Note: Data for sildenafil is used as a proxy due to the lack of specific data for carbodenafil and
desmethyl carbodenafil.
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Pharmacokinetics

Limited pharmacokinetic data is available for carbodenafil and desmethyl carbodenafil. In a
fatal case of desmethyl carbodenafil toxicity, the postmortem blood concentration was
determined to be 0.92 £ 0.13 mg/L.[7] For comparison, a standard oral dose of 50 mg of
sildenafil results in peak plasma concentrations of approximately 0.15 mg/L.[7] This suggests
that the fatal concentration of desmethyl carbodenafil is significantly higher than the
therapeutic concentrations of sildenafil.

The metabolism of carbodenafil is expected to be similar to that of sildenafil, which is primarily
metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9
(minor route).[1] The major metabolite of sildenafil is N-desmethylsildenafil, which has a PDE5
inhibitory potency of approximately 50% of the parent drug.[1]

Experimental Protocols
In Vitro PDES Inhibition Assay (Fluorescence
Polarization)

This protocol describes a method to determine the in vitro potency of test compounds against
PDES5 using a fluorescence polarization (FP) assay.
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Prepare Reagents:
- PDE5 Enzyme
- Fluorescent cGMP Substrate
- Assay Buffer
- Test Compounds

A

Dispense Test Compounds
(serial dilutions) into
384-well plate

Y

Add PDE5 Enzyme
to wells

Y

Incubate (e.g., 15 min at RT)

Y

Add Fluorescent cGMP
Substrate to initiate reaction

Y

Incubate (e.g., 60 min at RT)

Y

Add Binding Agent
(binds to hydrolyzed substrate)

Y

Incubate (e.g., 30 min at RT)

Y

Read Fluorescence Polarization
on a plate reader

Y
Analyze Data:
- Plot % inhibition vs. [Compound]
- Calculate IC50 value

Figure 2: Experimental Workflow for PDES Inhibition Assay (FP)
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Figure 2: Experimental Workflow for PDES5 Inhibition Assay (FP)
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Materials:

Recombinant human PDE5 enzyme

Fluorescein-labeled cGMP substrate

PDE assay buffer (e.g., 40 mM Tris-HCI, pH 7.4, 10 mM MgCI2, 0.1 mg/mL BSA)

Test compounds (carbodenafil, desmethyl carbodenafil) dissolved in DMSO

384-well black microplates

Fluorescence polarization plate reader
Procedure:

e Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration
should be kept below 1%.

e Add 5 pL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the
wells of the microplate.

e Add 10 pL of diluted PDE5 enzyme to each well.
e Incubate the plate for 15 minutes at room temperature.

« Initiate the enzymatic reaction by adding 5 uL of the fluorescein-labeled cGMP substrate to
each well.

 Incubate the plate for 60 minutes at room temperature.
» Stop the reaction and add the binding agent according to the manufacturer's instructions.
 Incubate for a further 30 minutes at room temperature.

e Measure the fluorescence polarization using a plate reader with appropriate filters (e.g.,
excitation at 485 nm and emission at 535 nm).
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o Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control.

» Plot the percentage of inhibition against the logarithm of the compound concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification in Biological Samples by LC-MS/IMS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method for the simultaneous quantification of carbodenafil and desmethyl carbodenafil in
human plasma.[4]
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Figure 3: Workflow for LC-MS/MS Quantification
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Figure 3: Workflow for LC-MS/MS Quantification
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Materials and Reagents:

Human plasma

o Carbodenafil and desmethyl carbodenafil reference standards
 Internal standard (IS), e.g., sildenafil-d8

o Acetonitrile (HPLC grade)

e Formic acid

o Water (HPLC grade)

o LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation:

To 100 pL of plasma, add 10 uL of the internal standard solution.
e Add 300 pL of acetonitrile to precipitate the proteins.

» Vortex the mixture for 1 minute.

e Centrifuge at 10,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.
LC-MS/MS Conditions:

e LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 pum)
» Mobile Phase A: 0.1% formic acid in water

e Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A suitable gradient to separate the analytes from endogenous interferences.

Flow Rate: 0.3 mL/min

Injection Volume: 5 pL

lonization Mode: Positive Electrospray lonization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification

Compound Precursor lon (m/z) Product lon (m/z)
Carbodenafil 501.2 [To be determined empirically]
Desmethyl Carbodenafil 439.2 283.1

Sildenafil-d8 (IS) 483.3 283.2

Note: The precursor and product ions for carbodenafil need to be determined experimentally.
Data Analysis:

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the concentration of the calibration standards.

o Determine the concentration of carbodenafil and desmethyl carbodenafil in the plasma
samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Carbodenafil and its primary metabolite, desmethyl carbodenafil, are potent PDES5 inhibitors
that pose a significant health risk due to their illicit presence in consumer products. This
technical guide has provided a detailed overview of their chemical properties, pharmacological
mechanism of action, and analytical methods for their detection and quantification. The
provided experimental protocols and workflow diagrams serve as a valuable resource for
researchers and scientists working to understand the pharmacology and toxicology of these
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unapproved drug analogues. Further research is warranted to fully characterize the in vitro and
in vivo pharmacological profiles of carbodenafil and desmethyl carbodenafil, including their
selectivity for all PDE isoenzymes, to better assess their potential for adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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